Omberacetam (Standard)

Vascular Cognitive Impairment MoCA Test Cognitive Enhancement

Omberacetam (Noopept, GVS-111) is a cGP prodrug structurally and pharmacologically distinct from classical racetams. It robustly induces NGF/BDNF in the hippocampus, achieves 89% oral bioavailability (vs. piracetam's 1–2%), and maintains a near 1:1 brain-to-serum ratio. Clinically superior to piracetam for vascular cognitive impairment (MoCA scores), with an IC₅₀ of 1.21 µM against H₂O₂-induced oxidative damage in human cortical neurons. Prescribed in Russia for post-stroke and TBI cognitive deficits. Select Omberacetam for neurotrophin-targeted, clinically translatable research—not as a generic racetam substitute.

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
CAS No. 157115-85-0
Cat. No. B1679845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmberacetam (Standard)
CAS157115-85-0
Synonymsethyl phenylacetyl-Pro-Gly
GVS 111
GVS-111
N-phenylacetyl-L-prolylglycine ethyl ester
noopept
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1
InChIKeyPJNSMUBMSNAEEN-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Omberacetam (Noopept, GVS-111) CAS 157115-85-0: Structural and Pharmacological Baseline for Research Sourcing


Omberacetam (GVS-111, Noopept) is a synthetic dipeptide nootropic with the chemical structure N-phenylacetyl-L-prolylglycine ethyl ester [1]. It belongs to the racetam family but structurally lacks the characteristic pyrrolidinone ring, instead serving as a prodrug of the endogenous neuropeptide cyclic glycine-proline (cGP) [2]. Omberacetam is prescribed in Russia and neighboring countries for cognitive impairment following stroke and traumatic brain injury, and it is available as a research-grade compound for neuropharmacology studies [3].

Omberacetam (Noopept) Cannot Be Interchanged with Piracetam or Other Racetams: Key Procurement Considerations


Despite its historical classification as a racetam analog, Omberacetam exhibits fundamentally different structural, pharmacokinetic, and pharmacodynamic properties that preclude interchangeable substitution with piracetam, aniracetam, or phenylpiracetam [1]. As a dipeptide prodrug of cGP, it demonstrates a distinct metabolic fate and a unique profile of neurotrophin (NGF, BDNF) induction not observed with classical racetams [2]. These differences translate to markedly different dosing requirements, efficacy profiles in specific disease models, and regulatory status, making it essential for researchers to source the specific compound required for their experimental paradigm rather than assuming class-level equivalence [3].

Quantitative Differentiation of Omberacetam (CAS 157115-85-0) Against Key Comparators: An Evidence-Based Guide


Clinical Cognitive Efficacy: Superior MoCA Score Improvement Over Piracetam/Cinnarizine in Vascular Cognitive Impairment

In a randomized clinical trial of 150 patients with non-demented vascular cognitive impairment, Omberacetam demonstrated a statistically significant improvement in cognitive function as measured by the Montreal Cognitive Assessment (MoCA), achieving a mean increase of +3.5 points (from 19.8 to 23.3, p≤0.001) after 45 days of treatment at 20 mg/day [1]. This improvement was more pronounced than that observed in the comparator group receiving piracetam/cinnarizine combination therapy (400/25 mg three times daily), where the MoCA score increase was described as 'less significant' but not fully quantified in the available data [1].

Vascular Cognitive Impairment MoCA Test Cognitive Enhancement Clinical Trial Nootropic Comparison

Oral Bioavailability: Quantified Advantage Over Piracetam

Omberacetam demonstrates oral bioavailability of approximately 89%, which is substantially higher than the reported 1-2% oral bioavailability of piracetam [1]. This difference is attributed to the ethyl ester functional group in Omberacetam, which mitigates first-pass metabolism [1]. Furthermore, animal studies indicate that Omberacetam achieves a brain-to-serum concentration ratio of approximately 1:1 after oral administration, suggesting efficient blood-brain barrier penetration [1].

Pharmacokinetics Oral Bioavailability Drug Delivery Racetam Comparison Preclinical PK

Neurotrophin Induction: NGF and BDNF Upregulation Not Shared by Classical Racetams

Omberacetam uniquely stimulates the expression of both Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the rat hippocampus [1]. This property is not shared by piracetam or other classical racetams, which lack this specific neurotrophin-inducing activity [2]. This mechanism is hypothesized to contribute to Omberacetam's distinct effects on memory consolidation and delayed memory retrieval [1].

Neurotrophins BDNF NGF Neuroplasticity Hippocampus Racetam Differentiation

In Vitro AMPA Receptor Binding: Differentiation from Nooglutil

In radioligand binding studies using rat brain membranes, Omberacetam (Noopept) competes with the AMPA receptor agonist [3H]Ro 48-8587 with an IC50 of 80 ± 5.6 µM [1]. This affinity is an order of magnitude lower than that of Nooglutil (IC50 = 6.4 ± 0.2 µM), a closely related AMPA receptor modulator [1]. This indicates that while Omberacetam interacts with AMPA receptors, it is not a potent direct ligand at this site, and its cognitive effects are likely mediated through alternative pathways, such as neurotrophin induction and its prodrug conversion to cGP [2].

AMPA Receptor Glutamate Receptors Radioligand Binding Nootropic Mechanism In Vitro Pharmacology

Neuroprotective Efficacy in Oxidative Stress Model: Potent Protection Against H2O2-Induced Neuronal Damage

Omberacetam (GVS-111) exhibits dose-dependent neuroprotective activity in cultured human cortical neurons exposed to H2O2-induced oxidative stress, with an IC50 of 1.21 ± 0.07 µM [1]. This protection was observed across a concentration range of 10 nM to 100 µM and was associated with inhibition of intracellular free radical accumulation and lipid peroxidation [1]. The study also demonstrated efficacy in neurons derived from fetuses with Down syndrome, suggesting potential in models of neurodegeneration [1].

Neuroprotection Oxidative Stress Cortical Neurons Down Syndrome Cell Viability

Clinical Safety and Tolerability Profile in Stroke Patients

An open-label prospective study of 60 stroke patients treated with Omberacetam (20 mg/day for 2 months) reported significant improvement in cognitive function as measured by MMSE scores, with a favorable safety profile and no major adverse events leading to discontinuation [1]. This provides a safety benchmark for human research applications, differentiating it from other racetams which may have different adverse event profiles or lack specific safety data in this population [2].

Stroke Cognitive Impairment Safety Profile Tolerability Human Clinical Data

Optimal Research and Procurement Applications for Omberacetam (CAS 157115-85-0)


Investigating Neurotrophin-Mediated Neuroplasticity and Cognitive Enhancement

Omberacetam is the compound of choice for studies focused on NGF and BDNF induction as a mechanism for cognitive enhancement, memory consolidation, and neuroprotection. Unlike piracetam and other classical racetams, Omberacetam has demonstrated robust stimulation of these neurotrophins in the hippocampus [5]. This makes it an ideal tool for preclinical research into Alzheimer's disease models, mild cognitive impairment, and other conditions where enhancing neurotrophic support is hypothesized to be beneficial [5]. For researchers investigating the link between neurotrophin levels and cognitive function, Omberacetam provides a unique pharmacological probe.

Clinical or Preclinical Research on Vascular Cognitive Impairment and Post-Stroke Recovery

Based on direct clinical evidence showing superior improvement in MoCA scores compared to a piracetam-based regimen in patients with vascular cognitive impairment [5], Omberacetam should be prioritized for research programs targeting VCI, post-stroke cognitive deficits, and chronic cerebrovascular disease. Its established clinical use in Russia for these indications [3] further supports its selection over other racetams that lack comparable clinical data in these specific patient populations. Research sourcing decisions should reflect this evidence to ensure alignment between preclinical models and clinical reality.

In Vitro and In Vivo Models of Oxidative Stress and Neurodegeneration

With a defined IC50 of 1.21 µM for neuroprotection against H2O2-induced oxidative damage in human cortical neurons [5], Omberacetam is a valuable compound for studies of oxidative stress, mitochondrial dysfunction, and related neurodegenerative processes. Its demonstrated efficacy in neurons from both healthy and Down syndrome fetal tissue [5] suggests utility across a range of disease models. Researchers investigating antioxidant mechanisms or the interplay between oxidative stress and cognitive decline should consider Omberacetam as a well-characterized positive control or test article.

Pharmacokinetic and Bioavailability Optimization Studies for CNS Drug Delivery

For research focused on improving oral bioavailability and brain penetration of CNS-active compounds, Omberacetam serves as an excellent benchmark. Its reported 89% oral bioavailability and near 1:1 brain-to-serum ratio [5] contrast sharply with the low bioavailability of piracetam (1-2%) [5]. This makes Omberacetam a useful comparator or reference standard in studies aimed at designing prodrugs or formulations with enhanced pharmacokinetic properties. It also provides a reliable, well-absorbed research tool for in vivo studies where consistent and predictable exposure is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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